molecular formula C13H16N2O3 B2999217 N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide CAS No. 1396678-83-3

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide

Cat. No. B2999217
CAS RN: 1396678-83-3
M. Wt: 248.282
InChI Key: LCMVFTOKQFMNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide” is a chemical compound. It is related to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, followed by arylation using triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Scientific Research Applications

Synthesis and Characterization

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide and related compounds have been synthesized and characterized through various techniques. For instance, the synthesis of related morpholine and furan carboxamide derivatives involves procedures that ensure high purity and yield, indicating a lack of side reactions (Velupillai, Shingare, & Mane, 2015). Another study focused on the synthesis and characterization of morpholin-2-one derivatives using a one-pot Ugi multicomponent reaction, demonstrating an efficient method for creating novel 3-substituted morpholin-2-one-5-carboxamide derivatives (Kim et al., 2001).

Corrosion Inhibition

Research has identified that compounds structurally similar to N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide can act as effective corrosion inhibitors. For example, a study demonstrated the corrosion inhibition efficiency of a mannich base derivative for brass in an HCl medium, suggesting potential applications in protecting metals from corrosion (Zulfareen et al., 2016).

Biological Evaluation

Some derivatives of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide have been evaluated for their biological activities. For instance, a series of novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized and examined for their antibacterial and antifungal activities, with some showing promising results (Velupillai et al., 2015).

Pharmaceutical Applications

The potential pharmaceutical applications of compounds similar to N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide have been explored, particularly in the context of antimicrobial activities. A study synthesized furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, providing a new scaffold for developing antiviral agents (Yongshi et al., 2017).

Enzymatic Polymerization

Research into sustainable alternatives to traditional polymers has led to the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, with applications as high-performance materials. This approach offers an environmentally friendly method for producing materials with commercial interest, suggesting potential industrial applications (Jiang et al., 2015).

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(12-4-3-9-18-12)14-5-1-2-6-15-7-10-17-11-8-15/h3-4,9H,5-8,10-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVFTOKQFMNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.